3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea
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Overview
Description
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea is a complex organic compound characterized by its unique structure, which includes a hydroxycyclohexene ring and a naphthylmethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea typically involves multiple steps, starting with the preparation of the hydroxycyclohexene intermediate. This intermediate can be synthesized through the iodination of 3-methylcyclohex-2-en-1-one, followed by a series of reactions involving aryl boronic acids and palladium-catalyzed C-H olefination . The final step involves the coupling of the hydroxycyclohexene intermediate with a naphthylmethyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the cyclohexene ring can be reduced to form a saturated cyclohexane ring.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated cyclohexane derivative.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclohexene and naphthylmethyl groups may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 3-methyl-: Shares the cyclohexene ring structure but lacks the urea and naphthylmethyl groups.
Indole derivatives: Possess aromatic ring structures and exhibit diverse biological activities.
Uniqueness
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea is unique due to its combination of a hydroxycyclohexene ring and a naphthylmethyl group attached to a urea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-18(21-14-19(23)11-4-1-5-12-19)20-13-16-9-6-8-15-7-2-3-10-17(15)16/h2-4,6-11,23H,1,5,12-14H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHDXTISNXPYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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